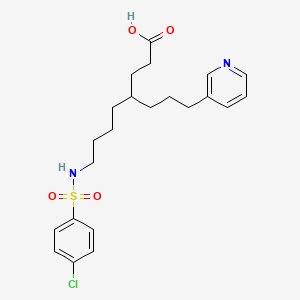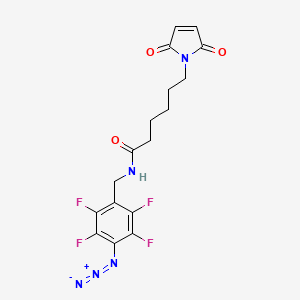![molecular formula C18H13N3O2 B1207826 2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)
2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione is a phenylpyridine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis : A study by Yuan, Li, and Zhao (2003) reported the synthesis of 1,7-Dihydropyrazolo[3,4-b]pyridine-4,6-diones from ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and diketene, illustrating a method for facile synthesis of these compounds (Yuan, Li, & Zhao, 2003).
NMR and X-Ray Diffraction Studies : Quiroga et al. (1999) conducted NMR and X-ray diffraction studies on various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into their structural and tautomeric properties (Quiroga et al., 1999).
Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) achieved the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation, highlighting an innovative approach to chemical synthesis (Nikpassand et al., 2010).
Applications in Material Science
Fluorescence Studies : Lun̆ák et al. (2011) synthesized derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione and studied their absorption and fluorescence spectra, indicating potential applications in materials science (Lun̆ák et al., 2011).
Molecular Structure and Tautomerism Analysis : Quiroga et al. (1999) explored the molecular structure and tautomerism of dihydropyrazolo[3,4-b]pyridin-6-ones, contributing to the understanding of molecular properties relevant in material science (Quiroga et al., 1999).
Potential Therapeutic Applications
Cytotoxicity Evaluation : Hossan and Abu-Melha (2014) investigated 3-Amino-4,6-diphenyl-2H-pyrazolo[3,4-b]pyridine as a cytotoxic and antitumor agent, providing insights into its potential therapeutic applications (Hossan & Abu-Melha, 2014).
Antibacterial Activity : Frolova et al. (2011) discovered a multicomponent reaction leading to novel heterocyclic scaffolds with antibacterial activity, suggesting potential in drug development (Frolova et al., 2011).
Propiedades
Nombre del producto |
2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
|---|---|
Fórmula molecular |
C18H13N3O2 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C18H13N3O2/c22-15-11-14(12-7-3-1-4-8-12)19-17-16(15)18(23)21(20-17)13-9-5-2-6-10-13/h1-11H,(H2,19,20,22) |
Clave InChI |
HSXYTJUAGNKMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





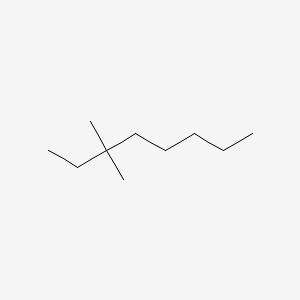
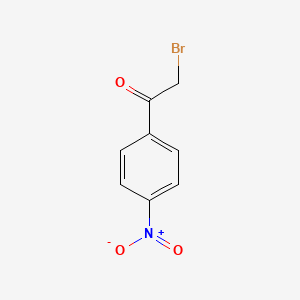

![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)
![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
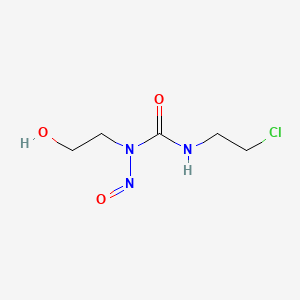
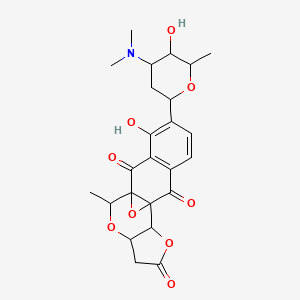
![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)


